molecular formula C10H12N2O2S B14870901 Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B14870901
M. Wt: 224.28 g/mol
InChI Key: YVDPZYLAUYSDQP-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as medicinal chemistry and materials science. The compound contains a cyclopropyl group, a thiazole ring, and an azetidine moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring and the azetidine moiety. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new drugs due to its potential biological activities. In materials science, the compound’s unique structure allows for the creation of novel materials with specific properties. Additionally, the compound is used in various biological studies to understand its effects on different biological systems .

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other similar compounds, such as those containing thiazole or azetidine moieties. These similar compounds may share some properties but differ in their specific applications and effects. For example, imidazole-containing compounds also exhibit a broad range of chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

cyclopropyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone

InChI

InChI=1S/C10H12N2O2S/c13-9(7-1-2-7)12-5-8(6-12)14-10-11-3-4-15-10/h3-4,7-8H,1-2,5-6H2

InChI Key

YVDPZYLAUYSDQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC(C2)OC3=NC=CS3

Origin of Product

United States

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